![molecular formula C16H20BFO6 B578533 Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate CAS No. 1256359-29-1](/img/structure/B578533.png)
Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate
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Overview
Description
Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H20BFO6 and its molecular weight is 338.138. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis Reactions
This compound is a significant reaction intermediate in organic synthesis reactions . It has many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Boron Neutron Capture Therapy
Due to its unique structure, it has good biological activity and pharmacological effects. It has been widely used in boron neutron capture therapy .
Drug Transport Polymers
This compound is used in feedback control drug transport polymers in cancer treatment .
Suzuki Reaction
Arylboronic acid is economical and easy to obtain, and it is stable to water and air. It is one of the important nucleophiles in the Suzuki reaction and has a wide range of applications .
Fluorine-containing Drugs
The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability and drug resistance .
Amide Local Anesthetics
Amide local anesthetics are widely used in clinical cancer surgery. In vivo studies and clinical data show that the use of amide local anesthetics may be good for cancer treatment and have a good application prospect .
Crystal Structure Analysis
The single crystal structure of the title compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .
Density Functional Theory (DFT) Studies
Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that their targets could be diverse depending on the specific application .
Mode of Action
Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through covalent bonding . The boron atom in these compounds can form a stable covalent bond with a hydroxyl group in the target molecule, leading to changes in the target’s structure and function .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they could affect a wide range of biochemical pathways depending on the specific application .
Pharmacokinetics
The compound’s boronic acid group could potentially enhance its bioavailability by forming stable covalent bonds with target molecules .
Result of Action
The compound’s ability to form stable covalent bonds with target molecules could potentially lead to changes in the target’s structure and function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability . For example, the compound’s boronic acid group is known to be sensitive to changes in pH, which could affect its ability to form stable covalent bonds with target molecules .
properties
IUPAC Name |
dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFO6/c1-15(2)16(3,4)24-17(23-15)11-7-9(13(19)21-5)10(8-12(11)18)14(20)22-6/h7-8H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLIROXWJZVXBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682264 |
Source
|
Record name | Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |
CAS RN |
1256359-29-1 |
Source
|
Record name | Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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